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Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate

Catalog No.
S13984954
CAS No.
M.F
C13H20N4O2
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine...

Product Name

Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate

IUPAC Name

tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-7-9(8-17)16-11-10(14)5-4-6-15-11/h4-6,9H,7-8,14H2,1-3H3,(H,15,16)

InChI Key

PFRMKJHFVJJKHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2=C(C=CC=N2)N

Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate is a chemical compound characterized by its unique structure, which integrates a tert-butyl group, an azetidine ring, and an amino group attached to a pyridine moiety. Its molecular formula is C12H18N4O2C_{12}H_{18}N_{4}O_{2}, and it has a molecular weight of approximately 238.30 g/mol. The compound features a tert-butyl ester at the carboxylate position, which enhances its solubility and stability in various solvents.

Typical of amines and esters. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Ester Hydrolysis: The tert-butyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Coupling Reactions: The amino group may engage in coupling reactions with other electrophilic partners, particularly in the synthesis of more complex molecules.

The synthesis of tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate typically involves several steps:

  • Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino acids or related compounds.
  • Introduction of the Tert-butyl Group: This is usually achieved via esterification reactions using tert-butyl alcohol and appropriate activating agents.
  • Pyridine Amino Group Attachment: The final step involves introducing the 3-amino-pyridine moiety through nucleophilic substitution or coupling methods.

Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate has potential applications in medicinal chemistry, particularly in drug discovery and development due to its structural features that may confer biological activity. It could serve as a lead compound for designing new therapeutic agents targeting various diseases.

Interaction studies involving tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate would typically focus on its binding affinity to specific biological targets such as enzymes or receptors. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate, including:

Compound NameCAS NumberSimilarity Index
Tert-butyl 3-aminoazetidine-1-carboxylate193269-78-20.98
Tert-butyl azetidine-1-carboxylate147621-21-40.95
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride1173206-71-70.98
Tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate1420852-13-60.91
Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate1104083-23-90.91

Uniqueness

The uniqueness of tert-butyl 3-[(3-amino-pyridin-2-y)amino]azetidine-1-carboxylate lies in its combination of an azetidine ring with a pyridinic amino group, which may provide distinct biological interactions compared to other similar compounds that lack this specific structure or functional groups.

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

264.15862589 g/mol

Monoisotopic Mass

264.15862589 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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